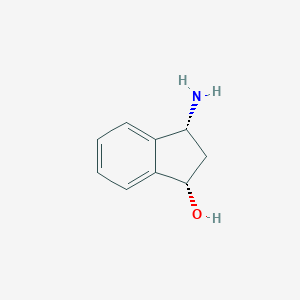

(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

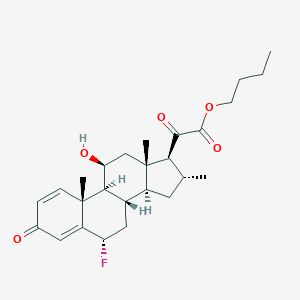

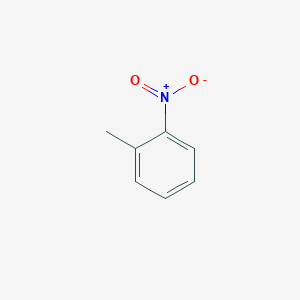

“(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is a chemical compound with the molecular formula C9H11NO1. It is available for purchase from various chemical suppliers234.

Molecular Structure Analysis

The molecular weight of “(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is 149.19 g/mol1. For a more detailed molecular structure analysis, you may need to refer to the compound’s specific spectral data or crystallographic data, which is not available in the current search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, optical rotation, and more. Unfortunately, this specific information for “(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol” is not available in the current search results.科学的研究の応用

DNA Binding Activity of Chiral Schiff Bases

The research by Bora et al. (2021) delves into the DNA binding activity of chiral Schiff Bases related to (1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol. They synthesized three new chiral Schiff Bases and investigated their interaction with calf-thymus DNA (CT-DNA). The study revealed that remote substituents not only affect the structure of these Schiff Bases but also their biological activity, showcasing the importance of structural variations on bioactivity Bora, Maiti, Singh, & Barman, 2021.

Chiral Solvating Agents for Enantiodifferentiation

Recchimurzo et al. (2020) compared derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. They found that a thiourea derivative constitutes an effective CSA for this purpose, offering a pathway for the enantiodifferentiation of amino acid derivatives Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020.

Synthesis and Absolute Configuration of Sphingosine Relatives

Mori and Matsuda (1992) synthesized sphingosine relatives, including (1S,3R)-3-amino-2,3-dihydro-1H-inden-2-ol, from alanine. They determined the absolute configurations of these synthetic products, emphasizing the significance of chirality in the synthesis and biological activity of these compounds Mori & Matsuda, 1992.

特性

IUPAC Name |

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)

![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)